[Tert-butyl(nitroso)amino]acetic acid
Overview
Description
[Tert-butyl(nitroso)amino]acetic acid is an organic compound with the molecular formula C6H12N2O3 It contains a tert-butyl group, a nitroso group, and an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [tert-butyl(nitroso)amino]acetic acid typically involves the nitrosation of secondary amines using tert-butyl nitrite under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields . The reaction conditions are mild, and the acid-labile protecting groups such as tert-butyldimethylsilyl and tert-butyloxycarbonyl, as well as sensitive functional groups like phenols, olefins, and alkynes, remain stable under these conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free conditions and the use of mild reagents, are likely to be employed to ensure efficient and environmentally friendly production processes.
Chemical Reactions Analysis
Types of Reactions: [Tert-butyl(nitroso)amino]acetic acid undergoes various chemical reactions, including nitrosation, oxidation, and substitution reactions. The nitrosation reaction is particularly significant, as it involves the formation of N-nitroso compounds from secondary amines using tert-butyl nitrite .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyl nitrite, dichloromethane, and various oxidizing agents. The reaction conditions are typically mild, with reactions being carried out at room temperature or slightly elevated temperatures .
Major Products: The major products formed from the reactions of this compound include N-nitroso compounds, carboxylic acids, and aryl azides.
Scientific Research Applications
[Tert-butyl(nitroso)amino]acetic acid has several scientific research applications, including its use in the synthesis of N-nitroso compounds, which are valuable intermediates in organic synthesis . Additionally, these compounds have been studied for their potential biological activities, including anticancer, cardiovascular, and central nervous system effects . The compound’s unique structural features make it a valuable tool for studying the mechanisms of nitrosation and related chemical processes.
Mechanism of Action
The mechanism of action of [tert-butyl(nitroso)amino]acetic acid involves the formation of nitroso intermediates, which can undergo further chemical transformations. The molecular targets and pathways involved in these reactions include the nitrosation of secondary amines and the formation of N-nitroso compounds . These intermediates can interact with various biological molecules, leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to [tert-butyl(nitroso)amino]acetic acid include other N-nitroso compounds, such as N-nitrosodimethylamine and N-nitrosodiethylamine. These compounds share the nitroso functional group and exhibit similar chemical reactivity .
Uniqueness: The uniqueness of this compound lies in its combination of a tert-butyl group, a nitroso group, and an aminoacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[tert-butyl(nitroso)amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-6(2,3)8(7-11)4-5(9)10/h4H2,1-3H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYWEVGGNUNHMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC(=O)O)N=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288596 | |
Record name | [tert-butyl(nitroso)amino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6939-24-8 | |
Record name | 2-[(1,1-Dimethylethyl)nitrosoamino]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6939-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 56794 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC56794 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56794 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [tert-butyl(nitroso)amino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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